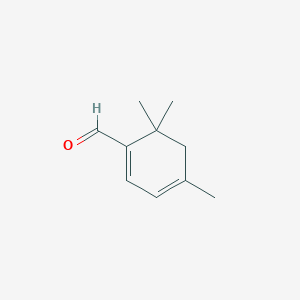
4,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde
Cat. No. B8652877
M. Wt: 150.22 g/mol
InChI Key: AGOZFZVIFYEFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07632973B2
Procedure details


174 mg (2.07 mmol) of 3-methyl-2-butenal, 1.00 mL of heptane, 1.00 mL of tert-amyl alcohol, 0.20 mL (2.7 mmol) of propionic acid (99+%), 58 mg of anhydrous sodium sulfate (granular), and 17 mg of tert-octylamine were added to a stoppered 25 mL, 1-neck reaction flask containing a TEFLON®-coated spin bar. The reaction mixture was stirred at room temperature for 4 days, then diluted with 10 mL of hexane. 600 mg of anhydrous potassium carbonate was added, and the mixture subsequently was stirred at room temperature for 45 minutes to neutralize propionic acid. The product then was isolated in the manner described in Example 2 to afford 69 mg of dehydrolavandulal (1), dehydrocitral (2), and 4,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde (3) in a ratio of 83:10:7, respectively. Approximately 30% of this product mixture was the N-tert-octyl imine derivative of 3-methyl-2-butenal, which can be removed from the polyenals according to the hydrolysis procedure described in Example 4.









Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:6])=[CH:3][CH:4]=[O:5].[C:7](O)([CH2:10][CH3:11])([CH3:9])[CH3:8].[C:13](O)(=[O:16])CC.S([O-])([O-])(=O)=O.[Na+].[Na+].[C:25](N)([CH2:28][C:29]([CH3:32])([CH3:31])[CH3:30])([CH3:27])[CH3:26].[C:34](=O)([O-])[O-].[K+].[K+]>CCCCCC.CCCCCCC>[CH3:1]/[C:2](/[CH:6]=[CH:11]/[CH:10]=[C:7]([CH3:9])[CH3:8])=[CH:3]\[CH:4]=[O:5].[CH3:26][C:25]1[CH2:28][C:29]([CH3:32])([CH3:31])[C:30]([CH:13]=[O:16])=[CH:34][CH:27]=1 |f:3.4.5,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
174 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(=CC=O)C
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(CC)O
|
|
Name
|
|
|
Quantity
|
0.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)O
|
|
Name
|
|
|
Quantity
|
58 mg
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
17 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(CC(C)(C)C)N
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
600 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 4 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing a TEFLON®-coated spin bar
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture subsequently was stirred at room temperature for 45 minutes
|
|
Duration
|
45 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product then was isolated in the manner
|
Outcomes


Product
Details
Reaction Time |
4 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C\C(=C/C=O)\C=C\C=C(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(C(C1)(C)C)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
